Cyclantine

Catalog No.
S578582
CAS No.
91-50-9
M.F
C21H25NO2
M. Wt
323.4 g/mol
Availability
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Cyclantine

CAS Number

91-50-9

Product Name

Cyclantine

IUPAC Name

methyl 2-[[2-methyl-3-(4-propan-2-ylphenyl)propylidene]amino]benzoate

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C21H25NO2/c1-15(2)18-11-9-17(10-12-18)13-16(3)14-22-20-8-6-5-7-19(20)21(23)24-4/h5-12,14-16H,13H2,1-4H3

InChI Key

GPMKWOCILXNQON-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CC(C)C=NC2=CC=CC=C2C(=O)OC

Synonyms

cyclamen aldehyde methyl anthranilate, methyl N-(3-p-isopropylphenyl)-(2-methylpropylidene)anthranilate

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(C)C=NC2=CC=CC=C2C(=O)OC

The exact mass of the compound Benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cyclantine is a chemical compound classified as a Schiff base, formed through the condensation reaction between cyclamen aldehyde and methyl anthranilate. Its chemical formula is C21H25NO2C_{21}H_{25}NO_{2}, and it is characterized by its bright yellow to dark yellow coloration and floral aroma. The compound has garnered attention for its potential applications in various fields, particularly in the fragrance industry due to its pleasant scent profile reminiscent of floral notes .

The synthesis of cyclantine involves a typical condensation reaction, where an aldehyde (cyclamen aldehyde) reacts with a primary amine (methyl anthranilate) to form an imine, which is the hallmark of Schiff base formation. The general reaction can be represented as follows:

Cyclamen Aldehyde+Methyl AnthranilateCyclantine+Water\text{Cyclamen Aldehyde}+\text{Methyl Anthranilate}\rightarrow \text{Cyclantine}+\text{Water}

This reaction typically occurs under controlled temperature conditions, with reported optimal synthesis temperatures around 90°C to 110°C. The formation of cyclantine is confirmed through techniques such as gas chromatography-mass spectrometry (GC-MS), which identifies the compound by its mass-to-charge ratio, specifically noting a base peak at m/z=323.2m/z=323.2 corresponding to cyclantine .

The synthesis of cyclantine can be achieved through the following steps:

  • Materials Required:
    • Cyclamen aldehyde
    • Methyl anthranilate
    • Solvent (e.g., ethanol)
    • Heating apparatus
  • Procedure:
    • Mix equimolar amounts of cyclamen aldehyde and methyl anthranilate in a suitable solvent.
    • Heat the mixture to a temperature between 90°C and 110°C while stirring continuously.
    • Maintain the reaction for a specified duration (typically 1-4 hours).
    • Upon completion, cool the mixture and extract the product using standard purification methods such as recrystallization or distillation.
    • Characterize the final product using GC-MS and other analytical techniques to confirm the formation of cyclantine .

Cyclantine is primarily used in the fragrance industry due to its appealing floral scent. It can serve as a key ingredient in perfumes and other scented products. Additionally, due to its structural characteristics, cyclantine may find applications in cosmetic formulations and potentially in pharmaceuticals if further biological activity studies yield promising results.

Cyclantine shares structural similarities with several other Schiff bases derived from various aldehydes and amines. Here are some comparable compounds:

Compound NameChemical FormulaNotes
AurantiolC18H27NO3C_{18}H_{27}NO_{3}Known for its sweet orange floral scent
LyralC13H22O2C_{13}H_{22}O_{2}Exhibits fresh lily floral notes
JasmeaC20H29NOC_{20}H_{29}NOFeatures a fresh floral and fatty waxy scent
NonimeaC14H18OC_{14}H_{18}OSweet floral orange flower aroma

Uniqueness of Cyclantine: Cyclantine is unique due to its specific combination of cyclamen aldehyde and methyl anthranilate, which imparts distinct olfactory properties that differ from those of other similar compounds. Its synthesis conditions also allow for variations in color and aroma based on temperature control during production .

Nomenclature and Classification

The systematic nomenclature of cyclantine follows International Union of Pure and Applied Chemistry guidelines, with the complete name being methyl 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]benzoate [7] [23]. This comprehensive designation reflects the complex structural arrangement of the molecule, incorporating both the anthranilate and cyclamen aldehyde components.

PropertyValue
International Union of Pure and Applied Chemistry NameMethyl 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]benzoate
Common NameCyclantine
Alternative NamesCyclamen aldehyde methyl anthranilate; Cyrantiol
Chemical Abstracts Service Registry Number91-50-9
Chemical ClassificationSchiff base (Secondary aldimine)
Functional Group TypeAzomethine linkage (-CH=N-)
European Community Number202-072-0

Cyclantine belongs to the broader chemical classification of Schiff bases, which are characterized by the presence of an azomethine functional group [10] [12]. These compounds are formed through the condensation reaction between aldehydes and primary amines, with the elimination of water molecules [2] [3]. The specific classification as a secondary aldimine indicates that the nitrogen atom in the azomethine group is bonded to a carbon atom rather than hydrogen [11] [12].

Chemical Formula (C₂₁H₂₅NO₂) and Molecular Weight

The molecular formula of cyclantine is C₂₁H₂₅NO₂, indicating a composition of twenty-one carbon atoms, twenty-five hydrogen atoms, one nitrogen atom, and two oxygen atoms [2] [7]. This formula corresponds to a molecular weight of 323.43 grams per mole, confirmed through gas chromatography-mass spectrometry analysis showing a base peak at mass-to-charge ratio 323.2 [2] [3].

PropertyValue
Molecular FormulaC₂₁H₂₅NO₂
Molecular Weight (g/mol)323.43
Exact Mass (m/z)323.2
Elemental CompositionC: 77.98%, H: 7.79%, N: 4.33%, O: 9.90%
Density (g/mL)1.063-1.071
Refractive Index1.508-1.575
Specific Gravity1.066-1.074
Boiling Point (°C)424 (predicted)
LogP Value5.18-7.25
Polar Surface Area38.66 Ų

The elemental composition analysis reveals that carbon constitutes the majority of the molecular mass at 77.98%, followed by hydrogen at 7.79%, oxygen at 9.90%, and nitrogen at 4.33% [4] [7]. The relatively high carbon content reflects the aromatic nature of the compound, while the presence of nitrogen and oxygen atoms contributes to its chemical reactivity and olfactory properties [2].

Physical property measurements demonstrate that cyclantine exhibits density values ranging from 1.063 to 1.071 grams per milliliter, with corresponding refractive indices between 1.508 and 1.575 [2] [3]. These properties vary depending on synthesis conditions, particularly reaction temperature, which influences the final product characteristics [2] [3].

Structural Characteristics

The structural architecture of cyclantine encompasses several distinctive features that contribute to its chemical and olfactory properties [2]. The molecule contains two primary aromatic ring systems connected through the characteristic azomethine linkage, creating a complex three-dimensional structure [2] [7].

FeatureDescriptionFunctional Significance
Azomethine Group (-CH=N-)Double bond between carbon and nitrogen forming the imine linkageCore reactive site, responsible for hydrolysis and fragrance release
Aromatic Ring (Anthranilate)Derived from methyl anthranilate, contributes to floral characterContributes to the overall olfactory profile
Aromatic Ring (Cyclamen)Derived from cyclamen aldehyde, provides structural rigidityProvides distinctive fragrance character
Isopropyl GroupEnhances hydrophobicity and affects receptor bindingModifies olfactory properties and enhances tenacity
Methyl Ester GroupIncreases molecular weight and reduces volatilityEnhances persistence of the fragrance
Methyl Group (Chiral Center)Creates a chiral center affecting three-dimensional conformationAffects molecular recognition by olfactory receptors
Molecular GeometryNon-planar structure with specific spatial arrangementDetermines receptor binding and olfactory perception

Azomethine Group (-CH=N-) Configuration

The azomethine group represents the fundamental structural element that defines cyclantine as a Schiff base compound [10] [11]. This functional group consists of a carbon-nitrogen double bond, characterized by specific geometric and electronic properties that influence the overall molecular behavior [11] [12].

AspectDescriptionStructural Characteristics
Bond TypeCarbon-nitrogen double bond (C=N)Shorter than C-N single bond (1.29-1.31 Å vs 1.47 Å)
Hybridization Statesp² hybridization of both C and N atomsTrigonal planar geometry around both atoms
Bond OrderDouble bond (σ + π bond)1 σ bond + 1 π bond
Electron ConfigurationPlanar electron distribution around C=NDelocalized π-electron system
StereoisomerismE/Z isomerism possible (E-isomer predominant)Restricted rotation due to π-bond character
StabilityStabilized by conjugation with aromatic systemEnhanced by aromatic delocalization
ReactivitySusceptible to hydrolysis under acidic conditionsNucleophilic addition site

The azomethine linkage in cyclantine exhibits a bond length of approximately 1.29-1.31 Ångströms, which is characteristic of non-conjugated imine systems [11] [13]. This bond length is intermediate between single carbon-nitrogen bonds (1.47 Å) and triple carbon-nitrogen bonds (1.16 Å), reflecting the double bond character [11].

The hybridization state of both carbon and nitrogen atoms in the azomethine group is sp², resulting in trigonal planar geometry around each atom [11] [13]. This geometric arrangement contributes to the overall planarity of the core molecular framework, although the complete molecule exhibits non-planar characteristics due to steric interactions [14].

Stereoisomerism is possible around the azomethine double bond, with both E and Z configurations theoretically accessible [11] [13]. However, due to steric effects from the bulky aromatic substituents, the E-isomer predominates in cyclantine, providing greater thermodynamic stability [11] [13].

Molecular Geometry and Conformation

The three-dimensional structure of cyclantine exhibits a complex non-planar conformation that significantly influences its chemical and olfactory properties [14]. While the core azomethine group maintains planarity, the overall molecular architecture adopts a distinctive spatial arrangement [2] [14].

PropertyValueSignificance
Bond Length (C=N)1.29-1.31 Å (typical for non-conjugated imines)Affects stability and reactivity of the imine bond
Bond Angle (C-C=N)Approximately 120° (sp² hybridization)Determines spatial orientation of functional groups
PlanarityCore atoms (C₂C=NX) are coplanarInfluences molecular recognition by receptors
ConformationNon-planar overall structureImpacts binding affinity to olfactory receptors
Spatial ArrangementStep-stool like arrangementDetermines overall molecular shape and receptor fit
StereochemistryE-isomer predominant due to steric effectsAffects olfactory properties and receptor binding
Molecular FlexibilityRestricted rotation around C=N bondInfluences dynamic behavior and receptor interactions

The molecular conformation of cyclantine can be described as adopting a "step-stool" arrangement, where different portions of the molecule occupy distinct planes connected by bridging groups [14]. This non-planar geometry results from steric interactions between the aromatic ring systems and the azomethine linkage [14].

The restricted rotation around the carbon-nitrogen double bond contributes to the conformational rigidity of the molecule [11] [13]. This restricted rotation is a consequence of the π-bond character, which requires significant energy input to break and reform during rotational motion [11].

The bond angles around the azomethine carbon approximate 120 degrees, consistent with sp² hybridization and trigonal planar geometry [11] [13]. These geometric parameters influence the spatial orientation of the aromatic substituents and affect the overall molecular shape [11] [14].

Structure-Activity Relationships in Olfactory Properties

The olfactory properties of cyclantine are intimately related to its molecular structure, with specific structural features contributing to distinct aspects of its fragrance profile [19]. The structure-activity relationships demonstrate how molecular architecture influences olfactory perception and fragrance performance [19] [28].

Structural FeatureContribution to Olfactory Properties
Azomethine Group (-CH=N-)Core functional group responsible for Schiff base stability and fragrance release
Aromatic Ring SystemProvides structural rigidity and contributes to floral character
Isopropyl SubstituentEnhances tenacity and modifies olfactory profile
Methyl Ester GroupIncreases molecular weight, reduces volatility, enhances persistence
Molecular WeightHigher molecular weight (323.43) provides better tenacity compared to parent aldehyde
Molecular GeometryNon-planar conformation affects receptor binding and odor perception
VolatilityReduced volatility extends fragrance longevity

The azomethine functional group serves as the central structural element responsible for the controlled release mechanism characteristic of Schiff base fragrances [19] [28]. This group undergoes hydrolysis under specific conditions, releasing both the cyclamen aldehyde and methyl anthranilate components, each contributing to the overall olfactory experience [19] [28].

The aromatic ring systems derived from both methyl anthranilate and cyclamen aldehyde contribute distinct olfactory characteristics [15]. The anthranilate component imparts floral and grape-like notes, while the cyclamen aldehyde portion provides fresh, lily-of-the-valley characteristics [15] [24].

The molecular weight of 323.43 grams per mole significantly exceeds that of the individual precursor molecules, resulting in reduced volatility and enhanced tenacity [19] [24]. This increased molecular weight contributes to the persistence of the fragrance, allowing for sustained olfactory impact over extended periods [19] [28].

The non-planar molecular geometry influences receptor binding affinity and contributes to the specific olfactory profile of cyclantine [14] [18]. The three-dimensional arrangement of functional groups determines how the molecule interacts with olfactory receptors, ultimately influencing odor perception [18].

Research findings indicate that cyclantine exhibits a fresh, floral aroma reminiscent of lily-of-the-valley and orange blossom [2] [24]. The compound demonstrates excellent tenacity and is described as having a greener and more diffusive character compared to related Schiff base compounds [24].

XLogP3

5

GHS Hazard Statements

Aggregated GHS information provided by 89 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 65 of 89 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 24 of 89 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

91-50-9

General Manufacturing Information

Benzoic acid, 2-[[2-methyl-3-[4-(1-methylethyl)phenyl]propylidene]amino]-, methyl ester: ACTIVE

Dates

Last modified: 07-20-2023

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